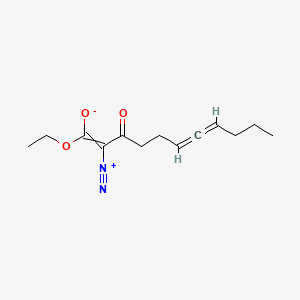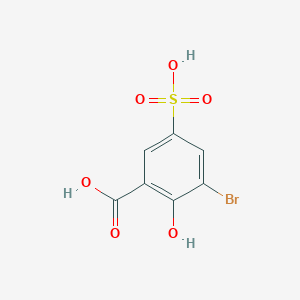
3-Bromo-2-hydroxy-5-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-hydroxy-5-sulfobenzoic acid is an organic compound with the molecular formula C7H5BrO6S. It is a derivative of benzoic acid, featuring bromine, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-sulfobenzoic acid typically involves the bromination of 2-hydroxy-5-sulfobenzoic acid. The process begins with the sulfonation of salicylic acid to produce 2-hydroxy-5-sulfobenzoic acid, which is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-hydroxy-5-sulfobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonic acid group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-hydroxy-5-sulfobenzoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-hydroxy-5-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine and hydroxyl groups can form hydrogen bonds and other interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-hydroxybenzoic acid: Lacks the sulfonic acid group, affecting its solubility and reactivity.
5-Sulfosalicylic acid: Similar structure but without the bromine atom, used in different applications.
Uniqueness
3-Bromo-2-hydroxy-5-sulfobenzoic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
50390-26-6 |
|---|---|
Molekularformel |
C7H5BrO6S |
Molekulargewicht |
297.08 g/mol |
IUPAC-Name |
3-bromo-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5BrO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
RXNWXMWFPCBEIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


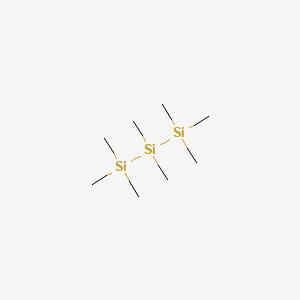

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)


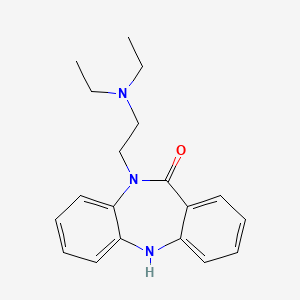
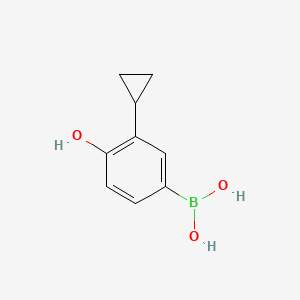
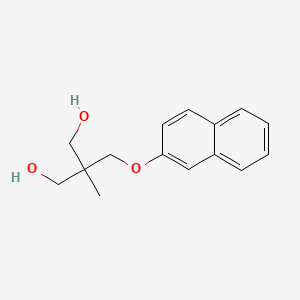
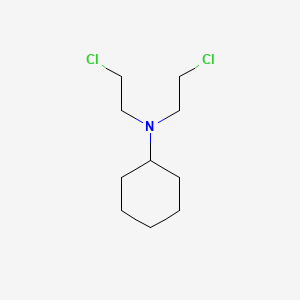
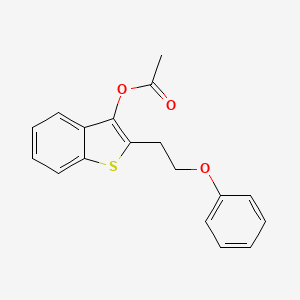

![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
